Sphaeranthanolide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sphaeranthanolide can be extracted from the flowers of Sphaeranthus indicus using various solvents such as methanol, ethyl acetate, and hexane . The extraction process involves drying the plant material, followed by solvent extraction and purification through chromatographic techniques .
Industrial Production Methods
Industrial production of this compound primarily relies on the large-scale cultivation of Sphaeranthus indicus and subsequent extraction using optimized solvent systems . The process involves steam distillation to obtain essential oils, followed by further purification to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Sphaeranthanolide undergoes various chemical reactions, including:
Substitution: In substitution reactions, one functional group in the molecule is replaced by another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Mechanism of Action
Sphaeranthanolide exerts its effects through various molecular targets and pathways:
Immunomodulation: Enhances the activity of macrophages and lymphocytes, leading to increased antibody production and immune response.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Comparison with Similar Compounds
Sphaeranthanolide is unique compared to other sesquiterpene lactones due to its specific glycoside structure and bioactivity . Similar compounds include:
Eudesmanolide: Another sesquiterpene lactone with similar immunomodulatory properties.
Cryptomeridiol: Exhibits antioxidant and anti-inflammatory activities.
Frullanolide: Known for its anticancer and anti-inflammatory effects.
These compounds share some pharmacological properties with this compound but differ in their molecular structures and specific bioactivities .
Properties
CAS No. |
129885-23-0 |
---|---|
Molecular Formula |
C21H32O9 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
(3R,3aR,5aR,8R,9bS)-3a-hydroxy-3,5a,9-trimethyl-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5,6,7,8,9b-hexahydro-3H-benzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C21H32O9/c1-9-11(28-19-16(25)15(24)14(23)12(8-22)29-19)4-5-20(3)6-7-21(27)10(2)18(26)30-17(21)13(9)20/h10-12,14-17,19,22-25,27H,4-8H2,1-3H3/t10-,11+,12+,14+,15-,16+,17-,19+,20+,21+/m0/s1 |
InChI Key |
XJIHHYMEBKDQFZ-RQXOCINCSA-N |
Isomeric SMILES |
C[C@H]1C(=O)O[C@@H]2[C@]1(CC[C@@]3(C2=C([C@@H](CC3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)C)O |
Canonical SMILES |
CC1C(=O)OC2C1(CCC3(C2=C(C(CC3)OC4C(C(C(C(O4)CO)O)O)O)C)C)O |
Origin of Product |
United States |
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